![molecular formula C13H22N2 B7541738 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile](/img/structure/B7541738.png)
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile, also known as OQB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OQB belongs to the class of quinoline derivatives and has been found to exhibit promising pharmacological properties. In
Mechanism of Action
The exact mechanism of action of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and GABA. 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter levels, reduction of oxidative stress, and anti-inflammatory activity. It has also been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile in lab experiments is its potential therapeutic applications, making it a promising candidate for drug development. However, one limitation is the relatively low yield obtained through the synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research and development of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile. One potential direction is the optimization of the synthesis method to increase the yield of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile and its potential therapeutic applications. 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile could also be studied for its potential as a treatment for various inflammatory diseases, as well as its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Overall, 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile has shown promising pharmacological properties and is a potential candidate for further research and development.
Synthesis Methods
The synthesis of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile involves the reaction of 4-chlorobutanenitrile with 1,2,3,4-tetrahydroquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is obtained through purification using column chromatography. The yield of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile obtained through this method is typically around 50%.
Scientific Research Applications
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile has been the subject of numerous studies due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties. 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c14-9-3-4-10-15-11-5-7-12-6-1-2-8-13(12)15/h12-13H,1-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNDORSIEYMORI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.